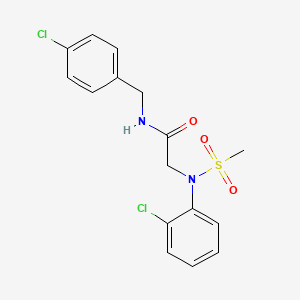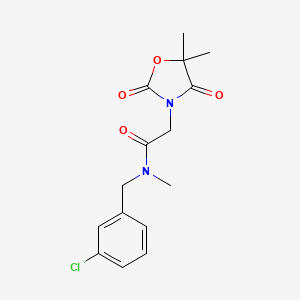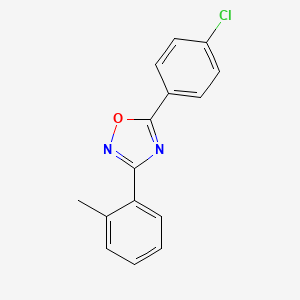![molecular formula C11H12N2O3S2 B5680211 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide, also known as Methylsulfonylbenzothiazolyl-propanamide (MBPA), is a chemical compound that has been of great interest to researchers due to its potential biological and medicinal properties.
Wissenschaftliche Forschungsanwendungen
MBPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. MBPA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of MBPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain kinases involved in cell signaling.
Biochemical and Physiological Effects:
MBPA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. MBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MBPA in lab experiments is its relatively low toxicity, which makes it suitable for use in cell culture studies. However, MBPA is not very soluble in water, which can limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of MBPA and its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on MBPA. One area of interest is the development of more efficient synthesis methods for MBPA, which could help to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of MBPA and its potential therapeutic applications. Other potential future directions include exploring the use of MBPA in combination with other drugs or therapies, as well as investigating its potential applications in other areas such as agriculture and environmental remediation.
In conclusion, MBPA is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, the existing scientific literature suggests that MBPA is a promising area of research for scientists and medical professionals alike.
Synthesemethoden
MBPA can be synthesized through a multistep process that involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate compound is then reacted with 2-mercaptobenzothiazole to form MBPA. The final product is obtained through recrystallization and purification.
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-10(14)13-11-12-8-5-4-7(18(2,15)16)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTRWJXVLYSNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)
![4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)
![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)

![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)